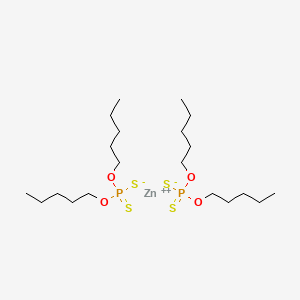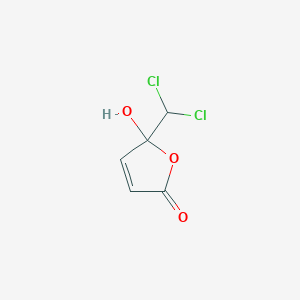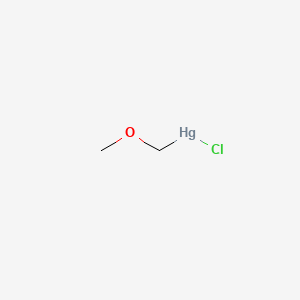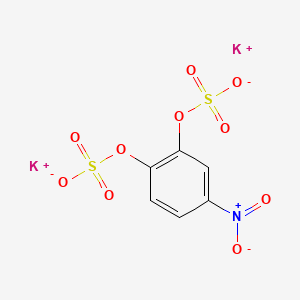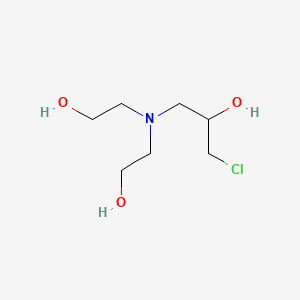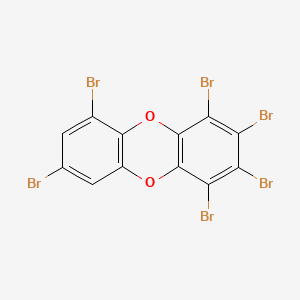
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is a type of dioxin compound characterized by the presence of six bromine atoms attached to a dibenzo-p-dioxin structure. This compound is not naturally occurring and is typically produced as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzo-p-dioxin ring .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale bromination processes. These processes involve the use of bromine gas and a suitable catalyst in a controlled environment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less brominated derivatives.
Substitution: Compounds with functional groups such as hydroxyl or amino groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of dioxins in environmental samples.
Biology: Studied for its toxicological effects on living organisms, particularly its impact on endocrine and immune systems.
Medicine: Investigated for its potential role in causing diseases such as cancer and its mechanism of action at the molecular level.
Industry: Used in the development of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Similar structure but with bromine atoms at different positions.
1,2,3,6,7,8-Hexabromodibenzo(b,e)(1,4)dioxin: Another isomer with bromine atoms at different positions.
1,2,3,4,6,7,8,9-Octachlorodibenzo(b,e)(1,4)dioxin: Chlorinated analog with eight chlorine atoms instead of bromine .
Uniqueness
1,2,3,4,6,8-Hexabromodibenzo(b,e)(1,4)dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of the bromine atoms affects the compound’s interaction with biological receptors and its overall toxicity .
Eigenschaften
CAS-Nummer |
116490-11-0 |
|---|---|
Molekularformel |
C12H2Br6O2 |
Molekulargewicht |
657.6 g/mol |
IUPAC-Name |
1,2,3,4,6,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H |
InChI-Schlüssel |
SPZKBZTVCHRNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


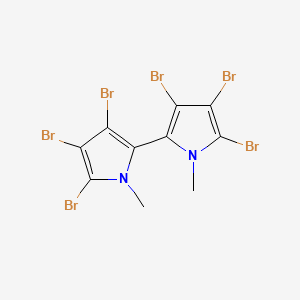
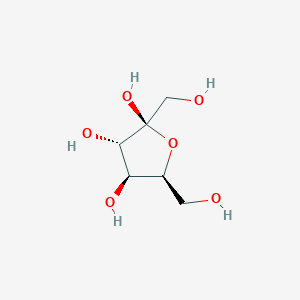
![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)

